molecular formula C14H15NO3 B7690280 (2-hydroxyquinolin-3-yl)methyl isobutyrate

(2-hydroxyquinolin-3-yl)methyl isobutyrate

Cat. No. B7690280
M. Wt: 245.27 g/mol
InChI Key: LLIQTXIDIHDEFT-UHFFFAOYSA-N
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Description

“(2-hydroxyquinolin-3-yl)methyl isobutyrate” is a complex organic compound. It seems to be a derivative of quinoline and isobutyrate . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N . Isobutyrate, or more specifically methyl isobutyrate, is an organic compound with the formula CH3O2CCH(CH3)2 .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “(2-hydroxyquinolin-3-yl)methyl isobutyrate” can be inferred from its components. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Methyl isobutyrate is an ester of isobutyric acid .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

Methyl isobutyrate, a component of the compound , is a colorless liquid with a density of 0.891 g/mL at 25 °C . It has a boiling point of 90-100 °C .

Scientific Research Applications

Fluorescent Probes and Sensors

(2-hydroxyquinolin-3-yl)methyl isobutyrate: and its derivatives exhibit strong fluorescence properties. Researchers have utilized these compounds as fluorescent probes and sensors for various applications. They can selectively bind to specific targets (such as metal ions, proteins, or nucleic acids) and emit fluorescence upon interaction. These probes find use in bioimaging, cellular tracking, and environmental monitoring .

Metal Complexes and Coordination Chemistry

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes (2-hydroxyquinolin-3-yl)methyl isobutyrate a good monoprotic bidentate chelating agent. It forms stable complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+. These complexes have applications in catalysis, drug delivery, and materials science .

Antimicrobial Activity

Researchers have screened (2-hydroxyquinolin-3-yl)methyl isobutyrate and its derivatives for antibacterial activity against microorganisms such as Escherichia coli, Salmonella typhi, Corynebacterium diphtheriae, and Staphylococcus aureus. These compounds may serve as potential antimicrobial agents .

Herbicides and Plant Growth Regulators

Quinoline derivatives, including (2-hydroxyquinolin-3-yl)methyl isobutyrate , have been investigated for their effects on plant growth. They also act as herbicides, insecticides, nematocides, and rodenticides .

Mechanism of Action

Safety and Hazards

Methyl isobutyrate is classified as a flammable liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)14(17)18-8-11-7-10-5-3-4-6-12(10)15-13(11)16/h3-7,9H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIQTXIDIHDEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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